molecular formula C6H11NO B1310544 4-Ethyl-2-pyrrolidinone CAS No. 41819-75-4

4-Ethyl-2-pyrrolidinone

Cat. No. B1310544
CAS RN: 41819-75-4
M. Wt: 113.16 g/mol
InChI Key: ZBCUGJNJBOSHIA-UHFFFAOYSA-N
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Description

4-Ethyl-2-pyrrolidinone is a heterocyclic organic compound with the empirical formula C6H11NO . It is a derivative of 2-pyrrolidinone, with an ethyl group attached to the nitrogen atom . It is used as a building block in the synthesis of various chemical compounds .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-2-pyrrolidinone consists of a five-membered pyrrolidinone ring with an ethyl group attached to the nitrogen atom . The molecule has a total of 19 bonds, including 8 non-H bonds, 1 multiple bond, 1 double bond, and 1 secondary amide .


Physical And Chemical Properties Analysis

4-Ethyl-2-pyrrolidinone is a combustible liquid with a flash point of 91 °C . It has a molecular weight of 113.16 g/mol . More detailed physical and chemical properties were not found in the search results.

Safety and Hazards

4-Ethyl-2-pyrrolidinone is classified as a combustible liquid that may cause serious eye damage and may damage fertility or the unborn child . It is advised to handle it with special instructions and protective equipment .

Future Directions

Pyrrolidine derivatives, including 4-Ethyl-2-pyrrolidinone, are of great interest in drug discovery due to their diverse biological activities . They can serve as versatile scaffolds for the design of new compounds active against different infections and diseases . Therefore, these derivatives can be used for the future development of novel compounds with different biological profiles .

properties

IUPAC Name

4-ethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-5-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCUGJNJBOSHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446299
Record name 4-Ethyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41819-75-4
Record name 4-Ethyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethyl-2-pyrrolidinone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The study mentions the isolation of "ethyl 2-pyrrolidinone-5(s)-carboxylate" from Saussurea lappa. What is the significance of this finding, and how does it relate to the broader chemical profile of the plant?

A1: The isolation of ethyl 2-pyrrolidinone-5(s)-carboxylate [] is significant because it represents the first reported instance of this particular compound within the Saussurea genus. This finding contributes to our understanding of the diverse chemical constituents present in this plant genus. Further research is needed to explore the potential biological activity and significance of ethyl 2-pyrrolidinone-5(s)-carboxylate within Saussurea lappa.

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